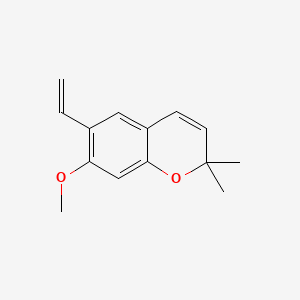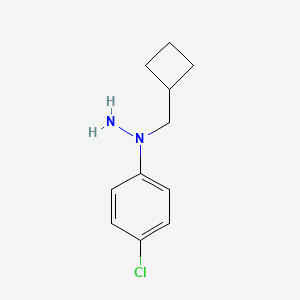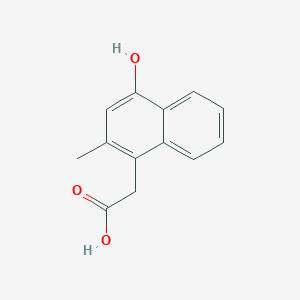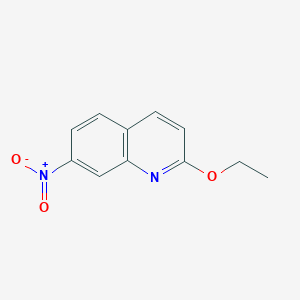
2-Ethoxy-7-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-7-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
The synthesis of 2-Ethoxy-7-nitroquinoline typically involves the nitration of 2-ethoxyquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Analyse Des Réactions Chimiques
2-Ethoxy-7-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and acidic or basic conditions. Major products formed from these reactions include 2-amino-7-ethoxyquinoline and other substituted quinoline derivatives .
Applications De Recherche Scientifique
2-Ethoxy-7-nitroquinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-7-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The ethoxy group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
2-Ethoxy-7-nitroquinoline can be compared with other quinoline derivatives, such as:
2-Methoxy-7-nitroquinoline: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-6-nitroquinoline: Similar in structure but with the nitro group in a different position.
2-Ethoxy-7-aminoquinoline: Similar in structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and applications. The unique combination of ethoxy and nitro groups in this compound makes it particularly useful in certain chemical and biological applications .
Propriétés
Numéro CAS |
249604-78-2 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-ethoxy-7-nitroquinoline |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-6-4-8-3-5-9(13(14)15)7-10(8)12-11/h3-7H,2H2,1H3 |
Clé InChI |
MHCHYRPQPWBOSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


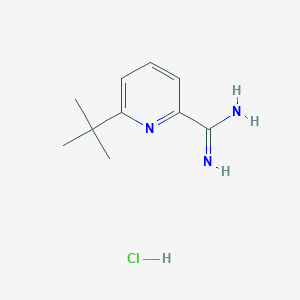
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
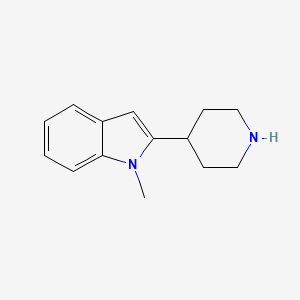
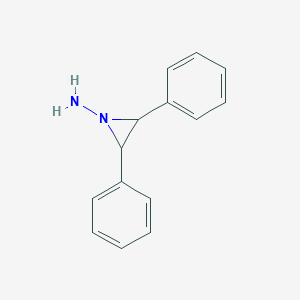
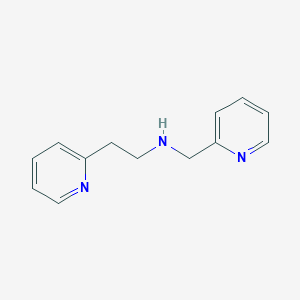
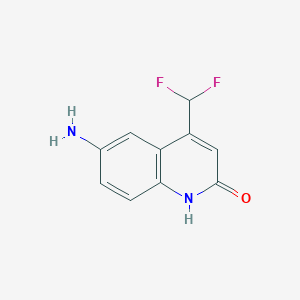
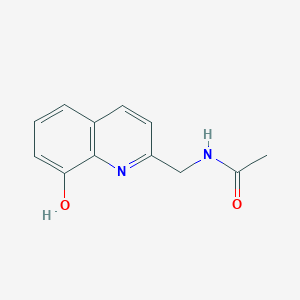
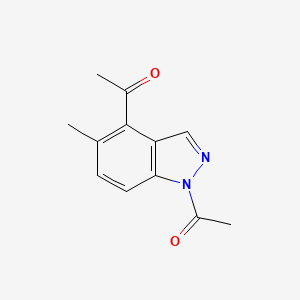
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
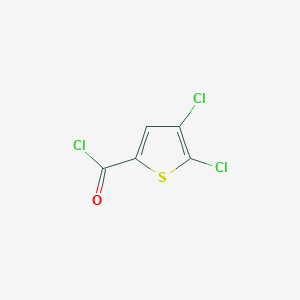
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
